2-Methylpiperidin-3-ol

Description

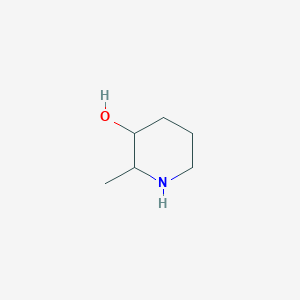

2-Methylpiperidin-3-ol (CAS 4766-56-7) is a piperidine derivative with a hydroxyl group at the 3-position and a methyl substituent at the 2-position of the six-membered ring. Its molecular formula is C₆H₁₃NO, and it has a molecular weight of 115.18 g/mol. The compound exhibits polar characteristics due to the hydroxyl group, influencing its solubility in polar solvents like water and alcohols. It is commonly used as a chiral building block in pharmaceutical synthesis and as a ligand in asymmetric catalysis .

Properties

IUPAC Name |

2-methylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-6(8)3-2-4-7-5/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMQDSQNPDUGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpiperidin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-methyl-1,5-diaminopentane with formaldehyde under acidic conditions can yield this compound. Another method involves the reduction of 2-methyl-3-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methyl-3-piperidone. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpiperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form 2-methylpiperidine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

Oxidation: 2-Methyl-3-piperidone or 2-methyl-3-piperidinecarboxaldehyde.

Reduction: 2-Methylpiperidine.

Substitution: Various substituted piperidines depending on the substituent introduced.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-Methylpiperidin-3-ol serves as a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, which are essential for developing new compounds with desired properties.

Major Reactions

- Oxidation : Converts to 2-Methyl-3-piperidone or 2-methyl-3-piperidinecarboxaldehyde.

- Reduction : Yields 2-Methylpiperidine.

- Substitution : Facilitates the formation of various substituted piperidines depending on the substituents introduced.

Biological Applications

Enzyme Mechanisms and Ligand Studies

The compound is utilized in studying enzyme mechanisms and as a ligand in biochemical assays. Its hydroxyl group enhances its ability to form hydrogen bonds, making it valuable in biological interactions.

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic effects, particularly in:

- Analgesic Properties : It may serve as a precursor in synthesizing drugs with pain-relieving effects.

- Neuroprotective Effects : Its structural similarity to neurotransmitters suggests possible interactions with biological receptors, impacting neurotransmitter systems.

Industrial Applications

Production of Polymers and Resins

In industry, this compound is used in producing polymers, resins, and materials with specific chemical properties. Its unique functionalities allow for tailored applications in various industrial processes.

Case Study 1: Drug Development

A recent study highlighted the use of this compound derivatives in developing novel drugs targeting BCL6 degradation in cancer therapy. The presence of the hydroxyl group significantly improved binding affinity and pharmacokinetic properties, demonstrating the compound's potential in medicinal chemistry .

| Compound | BCL6 TR-FRET IC50 (nM) | DC50 (nM) |

|---|---|---|

| CCT373566 | 2.2 | 0.7 |

| CCT369260 | 54 | >2000 |

This table illustrates the comparative potency of different compounds derived from or related to this compound.

Case Study 2: Neuropharmacology

Research has shown that derivatives of this compound exhibit significant activity against bacterial strains and potential antidepressant effects by modulating neurotransmitter systems. These findings underscore the compound's relevance in neuropharmacological research .

Mechanism of Action

The mechanism of action of 2-Methylpiperidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group and the nitrogen atom in the piperidine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

- Derivatives: The hydrochloride salt (CAS 1864051-72-8, molecular formula C₆H₁₄ClNO) is a stable crystalline form used in drug formulation .

- Safety : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Comparison with Structurally Similar Compounds

The structural and functional similarities and differences between 2-Methylpiperidin-3-ol and related piperidine/pyridine derivatives are summarized below.

Structural Analogues and Their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| This compound | 4766-56-7 | C₆H₁₃NO | 115.18 | 2-methyl, 3-hydroxy | Pharmaceutical intermediate, catalysis |

| (3S,4R)-1-Methyl-4-(2,4,6-trimethoxy-phenyl)piperidin-3-ol | Not provided | C₁₅H₂₃NO₄ | 281.35 | Aromatic trimethoxyphenyl group | Potential CNS-targeting drug candidate |

| 3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol | 1484460-63-0 | C₁₀H₁₂ClNOS | 231.74 | Chlorothiophene moiety | Antiviral/antibacterial intermediate |

| 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol | Not provided | C₁₀H₁₁NO₃ | 193.20 | Propargyl alcohol, dimethoxy | Organic synthesis building block |

| 1-(5-Methylpyridin-2-yl)piperidin-3-ol | DTXSID40671516 | C₁₁H₁₆N₂O | 192.26 | Pyridinyl substituent | Kinase inhibitor research |

Functional and Reactivity Comparisons

Steric and Electronic Effects

- This compound : The methyl group introduces steric hindrance, limiting nucleophilic attack at the 2-position, while the hydroxyl group enhances hydrogen-bonding capacity .

- (3S,4R)-1-Methyl-4-(2,4,6-trimethoxy-phenyl)piperidin-3-ol : The bulky trimethoxyphenyl group increases lipophilicity, favoring blood-brain barrier penetration .

- 3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol : The chlorothiophene moiety enhances electrophilic reactivity, making it suitable for cross-coupling reactions .

Thermodynamic Stability

- This compound’s hydrochloride salt exhibits higher stability (room-temperature storage under inert atmosphere) compared to its free base .

- Pyridine derivatives like 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol show reduced thermal stability due to the propargyl alcohol group, requiring low-temperature storage .

Pharmacological Potential

- This compound’s simpler structure allows broader utility in scaffold-based drug design, whereas 1-(5-Methylpyridin-2-yl)piperidin-3-ol ’s pyridinyl group improves binding affinity to kinase targets .

Biological Activity

2-Methylpiperidin-3-ol, a chiral compound with the molecular formula CHNO, has garnered attention in medicinal chemistry due to its structural resemblance to various neurotransmitters and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a hydroxyl group at the 3-position and a methyl group at the 2-position. This configuration is crucial for its biological interactions and reactivity. The compound has a molecular weight of approximately 115.18 g/mol, making it suitable for various synthetic applications in organic chemistry.

Research indicates that this compound may interact with several biological targets, including neurotransmitter receptors and enzymes. Its hydroxyl group enhances binding affinity to these targets, potentially leading to various pharmacological effects:

- Receptor Binding : The compound's structure allows it to mimic neurotransmitters, facilitating interactions with receptors involved in neurological processes.

- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes, contributing to its therapeutic effects in conditions like Alzheimer's disease (AD) by modulating amyloid-beta aggregation and oxidative stress pathways .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Neuroprotection : Preliminary studies suggest that it may protect against neurodegeneration by reducing amyloid-beta levels and oxidative stress in models of AD .

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, indicating that this compound could have similar effects .

- Drug Development : Its unique chemical properties make it a promising candidate for developing new drugs targeting various diseases.

Neuroprotective Effects

A study investigated the effects of a derivative of this compound on astrocyte cells exposed to amyloid-beta. Results showed that treatment with this compound significantly reduced cell death and oxidative stress markers compared to untreated controls . This highlights its potential as a neuroprotective agent.

Antimicrobial Activity

In vitro evaluations have shown that piperidine derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the hydroxyl group in this compound may enhance its lipophilicity and absorption rates, contributing to its antimicrobial efficacy .

Data Tables

| Activity Type | Target Pathogen/Condition | Effectiveness |

|---|---|---|

| Neuroprotection | Amyloid-beta induced toxicity | Significant reduction in cell death |

| Antimicrobial | Staphylococcus aureus | High antibacterial activity |

| Antifungal | Candida albicans | Moderate antifungal activity |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-Methylpiperidin-3-ol to ensure stability?

- Methodological Answer: Store the compound in a dry, well-ventilated area at 2–8°C, avoiding exposure to moisture, heat, or direct sunlight. Use airtight containers to prevent oxidation or hygroscopic degradation . Regularly inspect storage containers for leaks or corrosion, especially if stored for extended periods.

Q. How should researchers safely handle this compound to minimize exposure risks?

- Methodological Answer: Use NIOSH-approved PPE: nitrile gloves (tested for chemical compatibility), safety goggles, and lab coats. For respiratory protection, use P95 particulate filters or OV/AG/P99 cartridges if aerosolization occurs. Conduct handling in fume hoods with ≥0.5 m/s airflow to prevent inhalation . Decontaminate surfaces with ethanol or isopropanol after use.

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer:

- Purity: HPLC with UV detection (λ = 210–260 nm) or GC-MS for volatile derivatives.

- Structure: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm stereochemistry; FTIR for functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹).

- Quantification: Gravimetric analysis after recrystallization (solvent: ethyl acetate/hexane mixtures) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer: Conduct a systematic review of existing studies, focusing on experimental variables (e.g., solvent used, exposure duration). Perform dose-response assays (e.g., in vitro cytotoxicity using HepG2 cells) under standardized OECD guidelines. Compare results with structurally similar piperidine derivatives to identify structure-activity relationships (SARs) .

Q. What experimental design is recommended for studying the compound’s stability under reactive conditions?

- Methodological Answer: Use forced degradation studies:

- Thermal: Heat at 40–80°C for 24–72 hrs (monitor via TGA/DSC).

- Oxidative: Expose to 3% H₂O₂ or UV light (254 nm) for photostability.

- Hydrolytic: Test in buffers (pH 1–13) at 37°C.

Analyze degradation products via LC-QTOF-MS and correlate with computational models (e.g., DFT for reaction pathways) .

Q. How can ecological risks be assessed for this compound when ecotoxicity data is lacking?

- Methodological Answer: Apply read-across methods using data from analogous compounds (e.g., piperidine derivatives). Use QSAR models (e.g., ECOSAR) to predict acute/chronic aquatic toxicity. Conduct microcosm studies with Daphnia magna or Selenastrum capricornutum at environmentally relevant concentrations (≤1 ppm) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer: Optimize reaction parameters using Design of Experiments (DoE):

- Variables: Temperature (20–100°C), catalyst loading (0.1–5 mol%), and solvent polarity (log P).

- Response Surface Methodology (RSM): Identify optimal conditions via central composite design.

Implement in-line PAT tools (e.g., Raman spectroscopy) for real-time monitoring of intermediate formation .

Data Analysis & Reproducibility

Q. How should researchers address inconsistencies in NMR spectral data across studies?

- Methodological Answer: Validate spectra against authenticated reference standards. Use deuterated solvents from the same supplier to eliminate solvent shift variability. For complex splitting patterns, apply 2D NMR (COSY, HSQC) to resolve ambiguities. Cross-validate with computational NMR predictors (e.g., ACD/Labs) .

Q. What protocols ensure reproducibility in biological activity assays involving this compound?

- Methodological Answer:

- Positive/Negative Controls: Include known agonists/antagonists of target receptors.

- Blinding: Use double-blinded protocols for IC₅₀ determinations.

- Statistical Power: Calculate sample sizes a priori (α = 0.05, β = 0.2).

Report data following ARRIVE guidelines, including raw datasets in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.